molecular formula C7H9NO B2424126 5-azatricyclo[5.1.0.0,2,4]octan-6-one CAS No. 2361644-04-2

5-azatricyclo[5.1.0.0,2,4]octan-6-one

Cat. No.: B2424126
CAS No.: 2361644-04-2
M. Wt: 123.155
InChI Key: JLZANEGAGSGWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-azatricyclo[5.1.0.0,2,4]octan-6-one is a heterocyclic compound characterized by a fused bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azatricyclo[5.1.0.0,2,4]octan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the tricyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-azatricyclo[5.1.0.0,2,4]octan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-azatricyclo[5.1.0.0,2,4]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-azatricyclo[5.1.0.0,2,4]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azabicyclo[2.2.1]heptan-2-one
  • 5-Azabicyclo[2.2.2]octan-2-one

Uniqueness

5-azatricyclo[5.1.0.0,2,4]octan-6-one is unique due to its tricyclic structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

IUPAC Name

5-azatricyclo[5.1.0.02,4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-1-3(5)4-2-6(4)8-7/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZANEGAGSGWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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